cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of cis-2-(4-Methylbenzyl)cyclohexane-1-carboxylic acid.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Similar in structure but with different substituents.
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: The trans isomer with different spatial arrangement.
cis-2-(4-Methylbenzoyl)cyclohexane-1-carboxamide: An amide derivative with different functional groups.
Uniqueness
This compound is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer or other derivatives.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1R,2S)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1 |
InChI Key |
JHAROMYZTGWTSG-QWHCGFSZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.